![molecular formula C18H26ClN3O2 B243466 N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide](/img/structure/B243466.png)

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

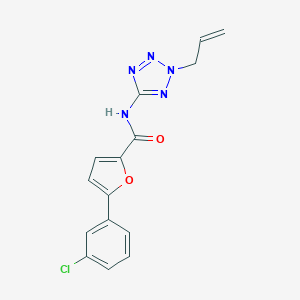

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in various medical procedures. It was first synthesized in 1957 and has since become an essential component of many medical practices due to its potent analgesic effects. Bupivacaine is a long-acting anesthetic, which means that it can provide pain relief for an extended period, making it an ideal choice for surgeries and other medical procedures.

Wirkmechanismus

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. The drug's long-acting nature is due to its ability to bind tightly to the sodium channels, which slows down the release of the drug from the nerve cells. This mechanism of action makes N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide a potent analgesic drug that can provide pain relief for an extended period.

Biochemical and Physiological Effects:

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide has several biochemical and physiological effects on the body. The drug's primary effect is pain relief, which is achieved by blocking the transmission of pain signals to the brain. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide can also cause muscle weakness and numbness in the affected area, which can be beneficial during surgeries and other medical procedures. The drug can also cause cardiovascular effects such as hypotension and bradycardia, which require careful monitoring during administration.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide has several advantages for lab experiments. The drug's long-acting nature allows for prolonged pain relief, making it an ideal choice for experiments that require extended analgesia. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide's mechanism of action also makes it useful for studying pain pathways in the body. However, the drug's cardiovascular effects can be a limitation in some experiments, and careful monitoring is required to ensure the safety of the subjects.

Zukünftige Richtungen

There are several future directions for N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide research. One area of interest is the development of new formulations that can provide more prolonged pain relief. Another area of research is the study of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide's effects on chronic pain conditions such as neuropathic pain and cancer-related pain. Additionally, there is a growing interest in the use of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide in combination with other drugs to enhance its analgesic effects and reduce side effects.

Conclusion:

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide is a potent local anesthetic drug that has been extensively studied for its analgesic properties. The drug's long-acting nature and mechanism of action make it an ideal choice for surgeries and other medical procedures that require prolonged pain relief. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide has several advantages for lab experiments, but its cardiovascular effects require careful monitoring. Future research directions include the development of new formulations and the study of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide's effects on chronic pain conditions.

Synthesemethoden

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide is synthesized by reacting 4-chloroaniline with butyric anhydride to form N-butyl-4-chloroaniline. The resulting compound undergoes a reaction with 2-(piperazin-1-yl)aniline to form N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide. The synthesis of N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide is a complex process that requires careful attention to detail and safety precautions.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide has been extensively studied in scientific research for its analgesic properties. It is commonly used in various medical procedures such as dental surgeries, epidural anesthesia, and nerve blocks. The drug's long-acting nature makes it an ideal choice for surgeries and other procedures that require prolonged pain relief. N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide has also been studied for its use in treating chronic pain conditions such as neuropathic pain and cancer-related pain.

Eigenschaften

Molekularformel |

C18H26ClN3O2 |

|---|---|

Molekulargewicht |

351.9 g/mol |

IUPAC-Name |

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]butanamide |

InChI |

InChI=1S/C18H26ClN3O2/c1-3-5-17(23)20-15-13-14(19)7-8-16(15)21-9-11-22(12-10-21)18(24)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23) |

InChI-Schlüssel |

VUMYRLVFKMDCMS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CCC |

Kanonische SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243392.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243393.png)

![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B243394.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B243397.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243405.png)

![2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243406.png)

![Methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B243407.png)

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243412.png)

![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243414.png)

![3-bromo-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243415.png)